

2-Amino-3,5-dichloropyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyridine

Cat. No.: B145740

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Amino-3,5-dichloropyridine**

This document provides a comprehensive overview of the core physical and chemical properties of **2-Amino-3,5-dichloropyridine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Amino-3,5-dichloropyridine is a halogenated heterocyclic building block essential in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.^[1] Its structure features a pyridine ring substituted with an amino group at the 2-position and chlorine atoms at the 3 and 5 positions.

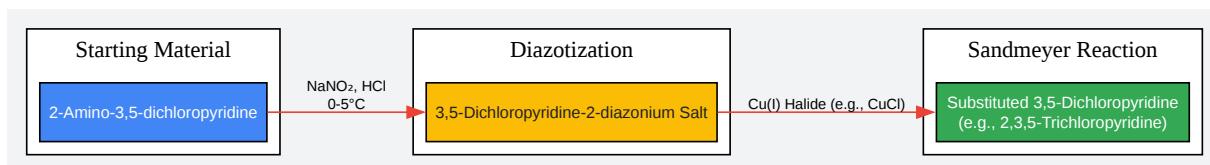
Identifier	Value
IUPAC Name	3,5-dichloropyridin-2-amine ^{[2][3]}
CAS Number	4214-74-8 ^{[2][3][4]}
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ ^{[2][3][4]}
Molecular Weight	163.00 g/mol ^[4]
Canonical SMILES	C1=C(C=NC(=C1Cl)N)Cl
InChI Key	OCWBGKZFOYMCCN-UHFFFAOYSA-N ^{[2][3]}

Physical Properties

The physical characteristics of **2-Amino-3,5-dichloropyridine** are summarized below. It typically presents as a solid powder.

Property	Value	Source
Appearance	White to cream, pale brown, or light beige powder or crystalline powder. [2] [4] [5]	Thermo Scientific, TCI
Melting Point	78-83 °C [2] [5] , 79-83 °C [3] , 81-83 °C (lit.) [6] , 77-85 °C [1]	Various Suppliers
Boiling Point	268.76°C (rough estimate) [6]	ChemicalBook
Solubility	Insoluble in water. [6]	ChemicalBook
pKa	2.43 ± 0.10 (Predicted) [6]	ChemicalBook
Density	1.5462 (rough estimate) [6]	ChemicalBook
Refractive Index	1.6300 (estimate) [6]	ChemicalBook

Spectral Data


Spectroscopic data is crucial for the identification and characterization of the compound.

Technique	Data Summary
FTIR	The infrared spectrum conforms to the structure of 2-Amino-3,5-dichloropyridine. [2] [3]
¹ H NMR	In CDCl ₃ , characteristic shifts are observed at approximately 7.94 ppm and 7.50 ppm. [7]
¹³ C NMR	Spectral data is available and confirms the carbon framework of the molecule. [8]
Mass Spectrometry	The molecule exhibits a molecular ion peak corresponding to its molecular weight.

Chemical Properties and Reactivity

2-Amino-3,5-dichloropyridine is a versatile intermediate. The amino group can undergo diazotization, a key step in the Sandmeyer reaction, to replace it with other functional groups. This reactivity makes it a valuable precursor for synthesizing more complex pyridine derivatives.[9] The compound is also noted for its use as an intermediate in the creation of herbicides and pesticides.[1]

A primary application involves its use as a starting material for further chemical transformations. One such significant reaction is the Sandmeyer reaction, which allows for the conversion of the amino group into other substituents.

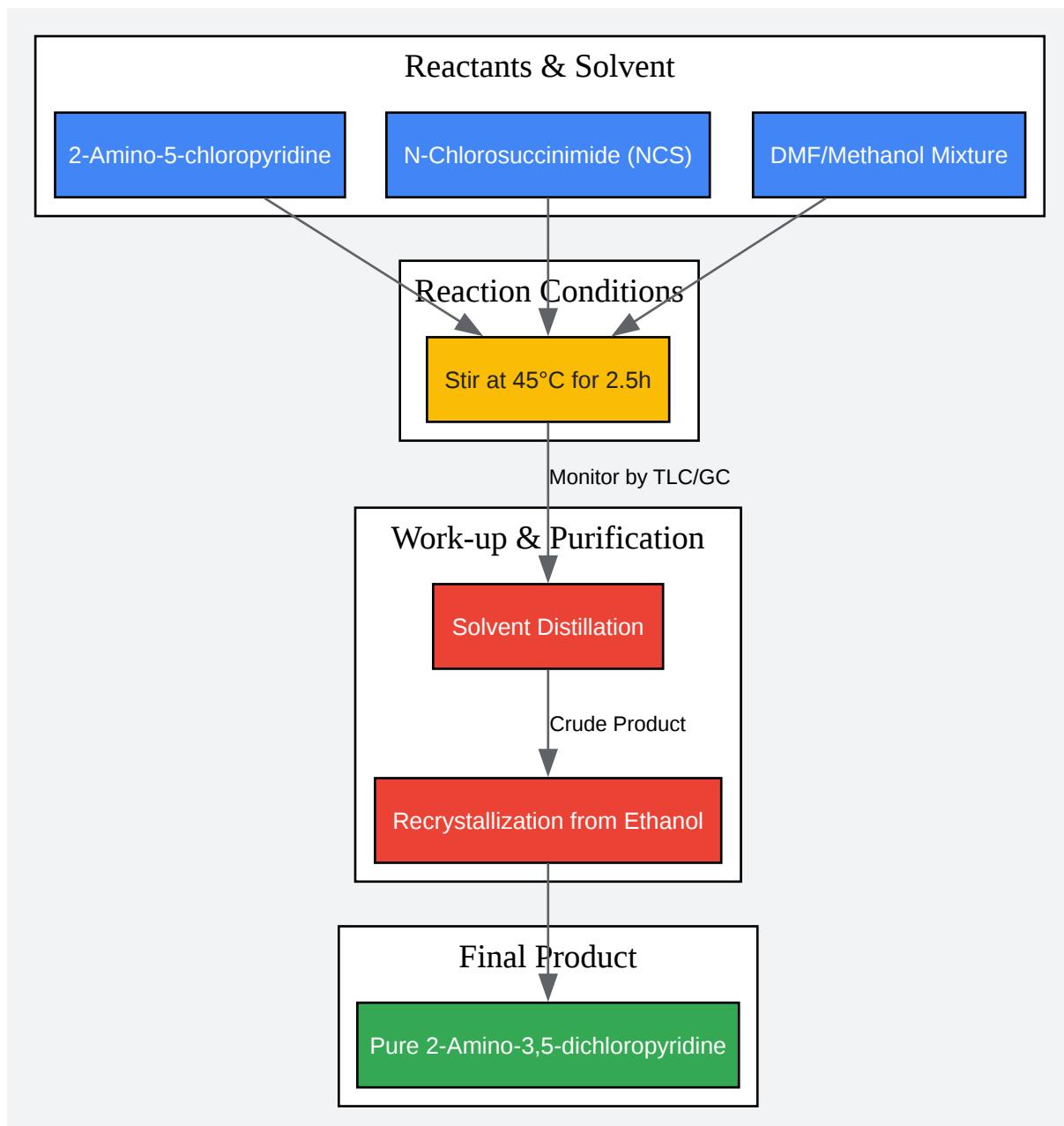
[Click to download full resolution via product page](#)

Caption: Generalized workflow of the Sandmeyer reaction using **2-Amino-3,5-dichloropyridine**.

Experimental Protocols

Synthesis of 2-Amino-3,5-dichloropyridine

A common method for synthesizing **2-Amino-3,5-dichloropyridine** is through the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).[5][9][10]

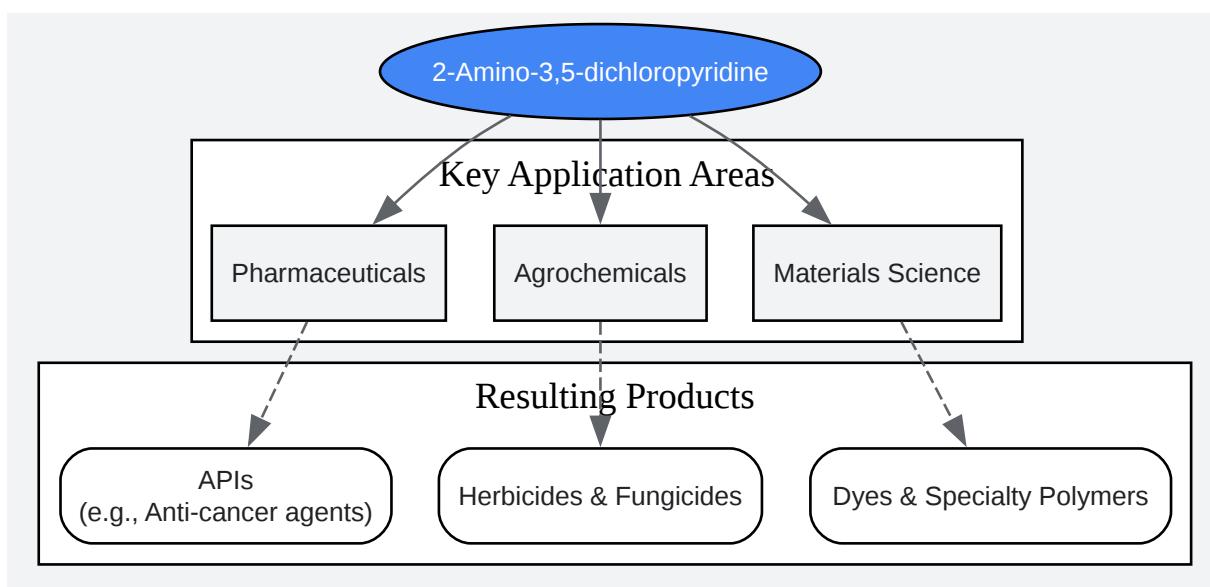

Materials:

- 2-Amino-5-chloropyridine
- N-Chlorosuccinimide (NCS)
- N,N-Dimethylformamide (DMF)

- Methanol
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: A 2.5:1 solvent mixture of DMF and methanol (e.g., 5500 mL) is added to a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer.[5][10]
- Addition of Reactants: 2-Amino-5-chloropyridine (e.g., 2560.8 g) and N-chlorosuccinimide (e.g., 6118.4 g) are sequentially added to the solvent mixture.[5][9][10]
- Reaction: The mixture is stirred at 45°C for approximately 2.5 hours.[5][10]
- Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[5][10]
- Work-up and Purification: Upon completion, the solvent is removed by distillation to yield the crude product.[5][10] The crude solid is then purified by recrystallization from ethanol to afford pure **2-amino-3,5-dichloropyridine**.[5][9][10] This process typically results in a yield of around 70.5% with a purity of approximately 98.2% (by GC).[5][10]


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Amino-3,5-dichloropyridine**.

Applications and Relevance in Research

2-Amino-3,5-dichloropyridine is a key intermediate in several industrial and research fields. Its utility stems from its reactive nature, allowing for the synthesis of a wide range of more complex molecules.

- Pharmaceuticals: It serves as a building block for developing various pharmaceutical compounds.[1] Research has shown that some derivatives possess potential to inhibit cancer cells by affecting DNA and protein synthesis.
- Agrochemicals: The compound is a crucial intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and agricultural innovation.[1][5]
- Materials Science: It is also utilized in the production of dyes, pigments, and specialty polymers.[1]

[Click to download full resolution via product page](#)

Caption: Logical relationship of **2-Amino-3,5-dichloropyridine** to its primary application fields.

Safety and Handling

2-Amino-3,5-dichloropyridine is classified as an irritant. It is known to cause skin and serious eye irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed. The compound should be handled in a well-ventilated area or fume hood. For detailed safety information, consult the specific Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3,5-dichloropyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Amino-3,5-dichloropyridine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Amino-3,5-dichloropyridine | 4214-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Amino-3,5-dichloropyridine | 4214-74-8 [chemicalbook.com]
- 6. 2-Amino-3,5-dichloropyridine CAS#: 4214-74-8 [m.chemicalbook.com]
- 7. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-3,5-dichloropyridine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145740#2-amino-3-5-dichloropyridine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com